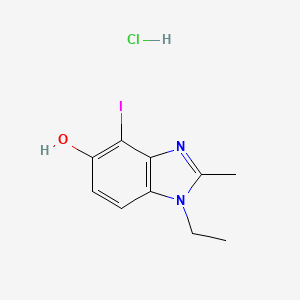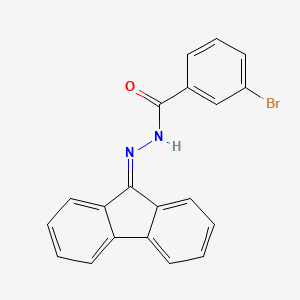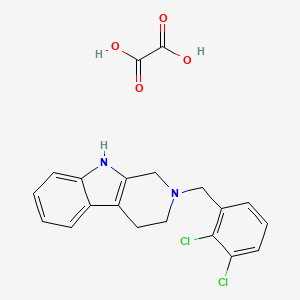![molecular formula C20H13IN2OS B5085359 N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-iodobenzamide](/img/structure/B5085359.png)
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-iodobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-iodobenzamide, also known as BIBX1382, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. This compound belongs to the class of tyrosine kinase inhibitors, which are known to target and inhibit the activity of specific enzymes involved in cancer cell growth and proliferation.
作用机制
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-iodobenzamide exerts its anti-cancer effects by inhibiting the activity of EGFR. EGFR is a transmembrane receptor tyrosine kinase that is overexpressed in various types of cancer cells. Upon activation, EGFR initiates downstream signaling pathways that promote cancer cell growth and proliferation. N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-iodobenzamide inhibits the activity of EGFR by binding to the ATP-binding site of the receptor, thereby preventing the phosphorylation of downstream signaling molecules.
Biochemical and Physiological Effects
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-iodobenzamide has been shown to have potent anti-cancer effects in various preclinical models of cancer. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. In addition, N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-iodobenzamide has been shown to induce apoptosis (programmed cell death) in cancer cells. Furthermore, N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-iodobenzamide has been shown to inhibit the activity of EGFR in normal cells, indicating that it may have a favorable safety profile.
实验室实验的优点和局限性
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-iodobenzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied for its potential therapeutic applications in cancer treatment, and its mechanism of action is well understood. However, N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-iodobenzamide also has some limitations. It is a relatively potent inhibitor of EGFR, which may limit its use in certain experiments. In addition, N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-iodobenzamide has a short half-life, which may limit its efficacy in vivo.
未来方向
There are several future directions for the study of N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-iodobenzamide. One potential direction is the development of more potent and selective inhibitors of EGFR. In addition, the combination of N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-iodobenzamide with other anti-cancer agents may enhance its efficacy. Another potential direction is the investigation of the role of N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-iodobenzamide in other diseases, such as inflammatory disorders and neurodegenerative diseases. Finally, the development of novel drug delivery systems may enhance the efficacy and safety of N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-iodobenzamide in vivo.
合成方法
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-iodobenzamide can be synthesized using a multi-step process involving the reaction of various chemical reagents. The first step involves the synthesis of 2-iodobenzamide, which is then reacted with 3-(1,3-benzothiazol-2-yl)phenylamine to produce N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-iodobenzamide. The final product is purified using various techniques such as column chromatography, recrystallization, and HPLC.
科学研究应用
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-iodobenzamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of epidermal growth factor receptor (EGFR), which is known to be overexpressed in various types of cancer cells. Inhibition of EGFR activity leads to the inhibition of downstream signaling pathways, ultimately resulting in the inhibition of cancer cell growth and proliferation.
属性
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-iodobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13IN2OS/c21-16-9-2-1-8-15(16)19(24)22-14-7-5-6-13(12-14)20-23-17-10-3-4-11-18(17)25-20/h1-12H,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTBKKEVYIXRSHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13IN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 3-{2-[(3-ethylphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5085278.png)
![N-{1-[1-(1,4-dithiepan-6-yl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B5085287.png)



![ethyl 1-[4-methoxy-3-(methoxymethyl)benzyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B5085322.png)


![8-{[5-(4-methyl-1-piperazinyl)-2-nitrophenyl]thio}quinoline](/img/structure/B5085360.png)

![6-ethyl-2-[(4-isopropylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5085377.png)
![1-[3-(2,6-dimethylphenoxy)propyl]-1H-imidazole](/img/structure/B5085381.png)
![4-({4-[(4-carboxyphenyl)sulfonyl]phenyl}thio)phthalic acid](/img/structure/B5085386.png)
![2-{[5-(2-ethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide](/img/structure/B5085388.png)